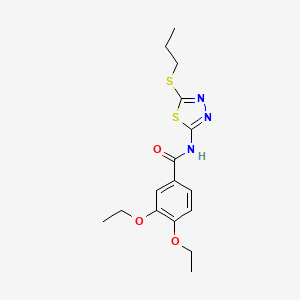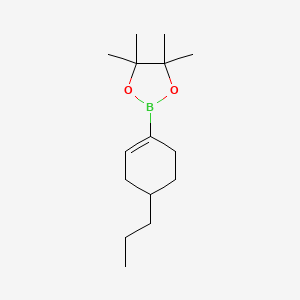
3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound featuring a thiadiazole ring attached to a benzamide group through a propylthio linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves several key steps:
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions to form a dithiocarbazate intermediate, which is then cyclized using hydrazine hydrate.
Attachment of the Propylthio Group: : The propylthio group is introduced through nucleophilic substitution, reacting a propylthiol with an appropriate halide precursor.
Coupling with Benzamide: : The final step involves coupling the thiadiazole derivative with a 3,4-diethoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions, solvent choice, and purification steps is crucial. The use of continuous flow reactors and process intensification techniques can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo several types of chemical reactions:
Oxidation: : The thiadiazole ring can be oxidized under mild conditions using reagents like hydrogen peroxide or peracids.
Reduction: : The nitro groups in the benzamide portion can be selectively reduced to amines using reagents like palladium on carbon or sodium borohydride.
Substitution: : The propylthio group can be replaced with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, strong nucleophiles.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Aminobenzamides.
Substitution: Substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalizations, making it valuable for developing new materials and catalysts.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and binding mechanisms due to its thiadiazole and benzamide moieties. It’s also being explored as a potential bioactive molecule with antimicrobial and anticancer properties.
Medicine
Pharmaceutical research is investigating the potential therapeutic applications of this compound. Its structural features suggest potential as an inhibitor of specific enzymes or receptors, offering avenues for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of advanced materials with specific properties, such as conducting polymers or molecular sensors.
Mecanismo De Acción
The mechanism of action of 3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide involves interactions with biological targets at the molecular level. The benzamide group can form hydrogen bonds with amino acid residues in proteins, while the thiadiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-diethoxybenzamide: : Lacks the thiadiazole ring, making it less versatile in biological applications.
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide: : Similar structure but lacks the diethoxy groups on the benzamide ring, potentially altering its reactivity and binding properties.
N-(1,3,4-thiadiazol-2-yl)benzamide: : Missing the propylthio group, which may reduce its overall versatility.
Uniqueness
The uniqueness of 3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide lies in its combination of functional groups. The presence of both diethoxybenzamide and thiadiazole moieties, connected through a propylthio linker, provides a versatile scaffold for diverse applications in research and industry. Its unique reactivity profile and potential biological activity distinguish it from similar compounds.
Hope you find this insightful!
Propiedades
IUPAC Name |
3,4-diethoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-4-9-23-16-19-18-15(24-16)17-14(20)11-7-8-12(21-5-2)13(10-11)22-6-3/h7-8,10H,4-6,9H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGZGSAGOZUSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide](/img/structure/B2848991.png)
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2848993.png)




![6-(Phenylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2849003.png)
![4-[4-(2-fluorophenyl)piperazine-1-carbonyl]morpholine](/img/structure/B2849005.png)



![1-[(4-Methylbenzenesulfonyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2849009.png)

